2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) is a derivative of the benzoxazinone family, which has been studied for its structural, topological, and vibrational properties. The compound is related to various other benzoxazinones that have been identified as intermediates in the biosynthesis of cyclic hydroxamic acids in maize and have been synthesized through different methods for potential applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of NPB and related benzoxazinones has been approached through various routes. One method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using Fe/acetic acid, which
Scientific Research Applications
Nitration Studies
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one has been studied in the context of nitration reactions. For instance, Safina and Bolotin (1974) investigated the nitration of 2-phenyl-4H-3,1-benzoxazin-4-one, leading to the formation of 2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one and other nitro-substituted derivatives (Safina & Bolotin, 1974).
Structural and Crystallographic Analysis
The molecular and crystal structures of certain nitro-substituted benzoxazin-4-ones, including derivatives of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, have been analyzed using techniques like X-ray diffraction. Utenyshev et al. (2001) conducted a low-temperature study on these compounds, revealing insights into their structural properties and behavior under various conditions (Utenyshev et al., 2001).
Luminescence and Spectral Studies
Studies have also focused on the luminescence properties of nitro-substituted benzoxazin-4-ones. Loseva et al. (1972) explored the UV, IR, and luminescence spectra of these compounds, noting how the position of the nitro group affects the strength of the intramolecular hydrogen bond and, consequently, their luminescence properties (Loseva et al., 1972).
Vibrational Properties and Reactivity
Castillo et al. (2017) analyzed the vibrational properties and reactivity of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one using FTIR and Raman spectroscopy combined with DFT calculations. This study compared its properties to chlorinated and methylated derivatives, providing insights into the molecular behavior and stability of these compounds (Castillo et al., 2017).
Biological Evaluations
In the realm of biology, some derivatives of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one have been synthesized and tested for various biological activities, including anticonvulsant and antimicrobial properties. Giradkar et al. (2020) synthesized novel compounds from 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and evaluated their biological effects, demonstrating significant activity in certain derivatives (Giradkar et al., 2020).
Coordination Compounds and Complex Synthesis
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one has also been employed in the synthesis of complex coordination compounds. Shamsutdinova et al. (2020) synthesized coordination compounds of Co(II) with derivatives of dihydro-4H-3,1-benzoxazines, which included a study on 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one derivatives, analyzing their structure and properties (Shamsutdinova et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one are not available, research into related compounds and their applications continues. For instance, the process intensification of 2,2′-(4-Nitrophenyl) dipyrromethane synthesis with a SO3H-Functionalized Ionic Liquid Catalyst in Pickering-Emulsion-Based Packed-Bed Microreactors has been studied .
properties
IUPAC Name |
2-(4-nitrophenyl)-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-14-11-3-1-2-4-12(11)15-13(20-14)9-5-7-10(8-6-9)16(18)19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCDVVORESXHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337451 | |
Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780450 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |
CAS RN |
16063-05-1 | |
Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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